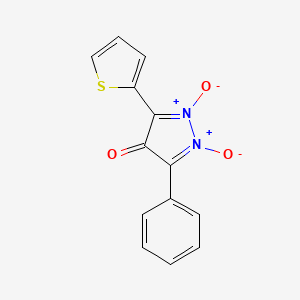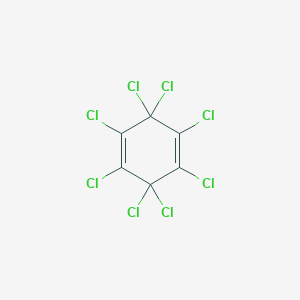
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is a highly chlorinated organic compound It is a derivative of cyclohexa-1,4-diene, where eight hydrogen atoms are replaced by chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene typically involves the chlorination of cyclohexa-1,4-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Chlorinated cyclohexane derivatives.
Reduction: Partially dechlorinated cyclohexane derivatives.
Substitution: Hydroxylated or aminated cyclohexane derivatives.
科学的研究の応用
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
作用機序
The mechanism of action of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analogue with six chlorine atoms.
1,2,3,4,5,6-Hexachlorocyclohexa-1,4-diene: Another derivative with six chlorine atoms and a similar diene structure.
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: A fluorinated analogue with similar structural features but different chemical properties.
Uniqueness: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications.
特性
CAS番号 |
61626-02-6 |
|---|---|
分子式 |
C6Cl8 |
分子量 |
355.7 g/mol |
IUPAC名 |
1,2,3,3,4,5,6,6-octachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6Cl8/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
InChIキー |
XPUWFYVGSXQXCN-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)

![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
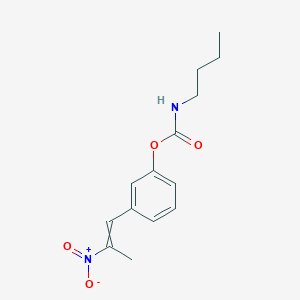
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
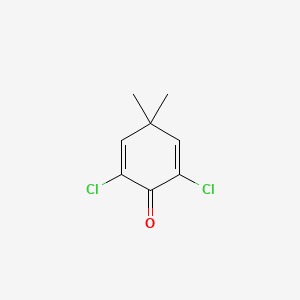
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
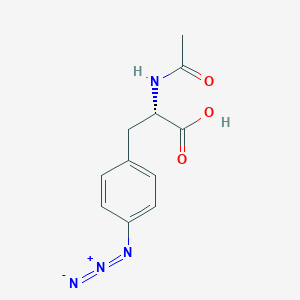
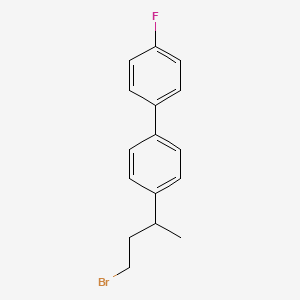
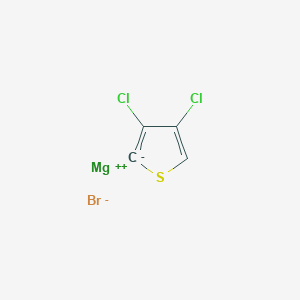
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
